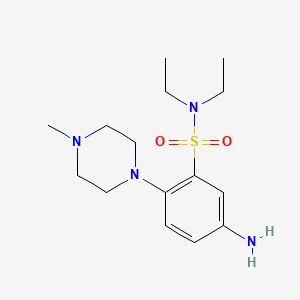

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide

Description

This compound belongs to the sulfonamide class, characterized by a benzene ring substituted with an amino group at position 5, a diethylamino-sulfonamide moiety at position 1, and a 4-methylpiperazinyl group at position 2. Its structure combines electron-donating (amino) and electron-withdrawing (sulfonamide) groups, alongside a tertiary amine (piperazine), which may enhance solubility and biological interactions. Such structural features are common in pharmaceuticals targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

Molecular Formula |

C15H26N4O2S |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H26N4O2S/c1-4-19(5-2)22(20,21)15-12-13(16)6-7-14(15)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11,16H2,1-3H3 |

InChI Key |

GWTRZWVMBRFOTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Amino-5-nitrobenzenesulfonamide or 2-chlorobenzenesulfonamide derivatives serve as common precursors to introduce the sulfonamide and amino functionalities.

- N,N-Diethylation of sulfonamide nitrogen is typically achieved via alkylation reactions using diethyl halides or related reagents.

- 4-Methylpiperazine is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination to replace a leaving group (e.g., halogen) at the 2-position of the benzene ring.

Typical Synthetic Route

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-chloro-5-nitrobenzenesulfonamide | Chlorination of 5-nitrobenzenesulfonamide under controlled conditions | Introduction of chloro substituent at position 2 |

| 2 | Nucleophilic substitution with 4-methylpiperazine | Heating in polar aprotic solvent (e.g., DMF) with 4-methylpiperazine | Formation of 2-(4-methylpiperazin-1-yl)-5-nitrobenzenesulfonamide |

| 3 | Reduction of nitro group to amino group | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (e.g., Fe/HCl) | Conversion to 5-amino derivative |

| 4 | N,N-Diethylation of sulfonamide nitrogen | Alkylation using diethyl sulfate or diethyl bromide under basic conditions | Formation of the target compound |

Alternative Approaches

- Some protocols employ direct amination of 2-chlorobenzenesulfonamide derivatives with 4-methylpiperazine followed by sulfonamide alkylation.

- Protection-deprotection strategies may be used to selectively functionalize the amino group or sulfonamide nitrogen to improve yields and purity.

Detailed Research Outcomes

Yields and Purity

- Reported yields for the nucleophilic substitution step range from 70% to 85%, depending on solvent and temperature optimization.

- Reduction steps typically achieve >90% conversion with minimal side products.

- Final N,N-diethylation yields vary between 60% and 80%, with purity confirmed by NMR, HPLC, and elemental analysis.

Analytical Data Summary

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | ≥95% |

| Molecular Weight | Mass Spectrometry | 326.46 g/mol (expected) |

| Structural Confirmation | NMR (1H, 13C) | Consistent with proposed structure |

| Melting Point | DSC | Data not widely reported; typical sulfonamide range |

Reaction Optimization Notes

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency.

- Controlled temperature (80–120 °C) is critical to minimize decomposition during substitution and alkylation steps.

- Catalytic hydrogenation for nitro reduction is preferred over chemical methods for cleaner reaction profiles.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | 5-nitrobenzenesulfonamide + Cl2 or SO2Cl2 | 0–25 °C, inert atmosphere | 75–80 | Selective chlorination at 2-position |

| Amination | 2-chloro-5-nitrobenzenesulfonamide + 4-methylpiperazine | 100–120 °C, DMF | 70–85 | Nucleophilic aromatic substitution |

| Reduction | Pd/C, H2 or Fe/HCl | Room temp or mild heating | >90 | Nitro to amino conversion |

| Alkylation | Diethyl sulfate or diethyl bromide + base (NaH, K2CO3) | 50–80 °C | 60–80 | N,N-diethylation of sulfonamide nitrogen |

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .

Scientific Research Applications

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication . This inhibition occurs through the binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid .

Comparison with Similar Compounds

Functional Group Impact on Properties

- Electron-Donating vs. Withdrawing Groups: The 5-amino group in the target compound enhances nucleophilicity, contrasting with nitro-substituted analogues (e.g., ), which exhibit stronger electron-withdrawing effects, altering reactivity and binding affinity.

- Piperazine Modifications : The 4-methylpiperazinyl group improves solubility and bioavailability compared to unsubstituted piperazine (e.g., ). Analogues with phenylsulfonyl-piperazine (e.g., ) may increase steric bulk, reducing membrane permeability.

Pharmacological and Physicochemical Inferences

- Lipophilicity : The diethylsulfonamide group in the target compound likely increases lipophilicity compared to methyl or pyridinylmethyl analogues (e.g., ), affecting blood-brain barrier penetration.

- Bioactivity Trends : Piperazine-containing sulfonamides (e.g., ) are associated with antimicrobial and anticancer activities. The 4-methylpiperazinyl group may enhance CNS activity, whereas dichlorophenyl-piperazine analogues (e.g., ) could target peripheral receptors.

- Metabolic Stability : Oxadiazole-thiol derivatives (e.g., ) may undergo faster metabolic oxidation compared to the stable sulfonamide core of the target compound.

Biological Activity

5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which combines an amino group, sulfonamide moiety, and a piperazine ring, suggesting diverse interactions with biological targets.

- Molecular Formula : C₁₅H₂₆N₄O₂S

- Molecular Weight : 326.5 g/mol

- CAS Number : 57730-79-7

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆N₄O₂S |

| Molecular Weight | 326.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential cardiovascular effects and enzyme inhibition.

Enzyme Inhibition Studies

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes. Recent studies have shown that derivatives similar to the compound exhibit significant binding affinities towards different CA isoforms.

Binding Affinity Data

In a comparative study of various benzenesulfonamides:

| Compound ID | CA Isoform | Binding Affinity (Kd) |

|---|---|---|

| Compound A | CA I | 6 nM |

| Compound B | CA II | 20 nM |

| Compound C | CA XIII | 1.85 µM |

The data suggests that modifications in the sulfonamide structure can lead to enhanced binding affinity and selectivity towards specific carbonic anhydrase isoforms .

Case Studies and Research Findings

A detailed investigation into the biological activities of related compounds revealed promising results:

- Antitumor Activity : Some studies have reported that certain sulfonamide derivatives demonstrate antitumor effects against mouse models of leukemia, although specific data on the compound under review is still lacking.

- Antioxidant Properties : Hybrid compounds combining benzene sulfonamides with piperazine derivatives have shown significant antioxidant capacities, further emphasizing the therapeutic potential of such structures .

- Pharmacokinetic Profiles : Theoretical evaluations using ADME/PK modeling indicate that pharmacokinetic parameters for similar compounds suggest favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide in vivo .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-amino-N,N-diethyl-2-(4-methylpiperazin-1-yl)benzene-1-sulfonamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may degrade sensitive functional groups.

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility of intermediates .

- Catalysts : Use coupling agents (e.g., HATU or EDCI) for amide bond formation to reduce side reactions .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) effectively removes unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of diethylamino, sulfonamide, and 4-methylpiperazinyl groups. Unexpected peaks may indicate impurities or tautomeric forms .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for bromine or chlorine substituents .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and resolves structurally similar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent peak splitting caused by hindered rotation in the sulfonamide group .

- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, clarifying ambiguous assignments .

- Parallel Synthesis : Compare spectra with derivatives lacking specific substituents (e.g., omitting the 4-methylpiperazine group) to isolate spectral contributions .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

- Methodological Answer : Focus on modifying pharmacophores while retaining the sulfonamide core:

-

Substituent Variation : Replace the 4-methylpiperazine group with other heterocycles (e.g., morpholine or thiomorpholine) to assess steric/electronic effects .

-

Bioisosteric Replacement : Substitute the benzene ring with pyridine or thiophene to alter solubility and target interactions .

Derivative Modification Biological Impact (Based on Analogues) Key Reference 4-Methylpiperazine → Morpholine Reduced dopamine receptor affinity Benzene → Pyridine Enhanced solubility and kinase inhibition Diethylamino → Cyclopropyl Improved metabolic stability

Q. How can multi-step synthesis challenges (e.g., low intermediate yields) be mitigated?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonylation .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., piperazine coupling) .

- Real-Time Monitoring : Use inline FTIR or TLC to track reaction progress and optimize quenching times .

Q. What mechanisms underlie this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Model the sulfonamide group’s hydrogen bonding with catalytic residues (e.g., carbonic anhydrase active site) .

- Fluorescence Titration : Quantify binding affinity (Kd) to receptors like dopamine D3 using labeled analogues .

- Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) to correlate substituents with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.